1-Bromo-2-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrF3O. It is a brominated aromatic compound where a bromine atom is substituted at the second position of a benzene ring, and a trifluoromethoxy group is substituted at the first position. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-(trifluoromethoxy)benzene is the carbon-carbon bond formation in organic compounds. This compound is often used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation. In this process, the compound transfers an organic group from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling pathway. This pathway involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The downstream effects of this pathway include the formation of biaryl compounds, which are important in various fields such as pharmaceuticals and materials science .
Pharmacokinetics
Like other similar compounds, its bioavailability would likely be influenced by factors such as its lipophilicity and molecular weight .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds. This can result in the synthesis of complex organic compounds from simpler precursors . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of the reaction . Additionally, the presence of other chemicals in the reaction environment, such as bases or other reagents, can also influence the compound’s efficacy . The compound’s stability could be affected by factors such as light, heat, and the presence of oxygen .
Preparation Methods
1-Bromo-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-(trifluoromethoxy)benzene. The reaction typically uses bromine or a brominating agent under controlled conditions to achieve the desired substitution . Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactions, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-Bromo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
1-Bromo-2-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development, leveraging its ability to introduce trifluoromethoxy groups into bioactive molecules.
Comparison with Similar Compounds
1-Bromo-2-(trifluoromethoxy)benzene can be compared with other brominated and trifluoromethoxy-substituted benzenes:
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with the trifluoromethoxy group at the para position, leading to different reactivity and applications.
2-Bromobenzotrifluoride: Lacks the oxygen atom in the trifluoromethoxy group, resulting in different electronic effects and uses.
1-Bromo-3-(trifluoromethoxy)benzene: The trifluoromethoxy group is at the meta position, which can alter the compound’s reactivity in substitution and coupling reactions.
These comparisons highlight the unique properties of this compound, particularly its electronic effects and reactivity patterns.
Properties
IUPAC Name |
1-bromo-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYCJCVRPBLODP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380443 | |
Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64115-88-4 | |
Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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